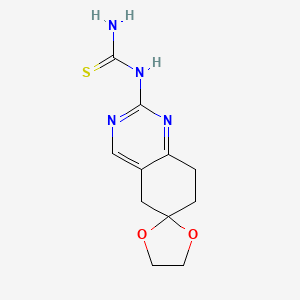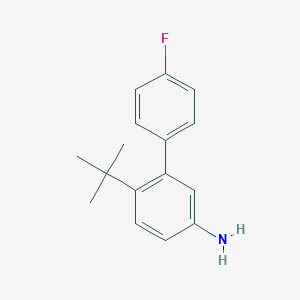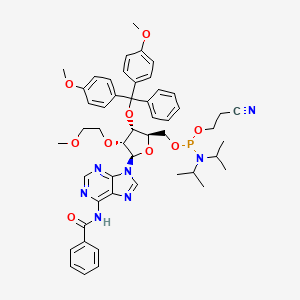
3-Hydroxy-7,8,2'-trimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2’,7,8-trimethoxyflavone is a flavonoid compound known for its unique structure and potential biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2’,7,8-trimethoxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate flavone precursors.
Methoxylation: Introduction of methoxy groups at the 2’, 7, and 8 positions using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Hydroxylation: Introduction of a hydroxyl group at the 3 position using hydroxylating agents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of 3-Hydroxy-2’,7,8-trimethoxyflavone may involve:
Extraction from Natural Sources: Isolation from plants known to contain polymethoxyflavones.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2’,7,8-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydroflavones.
Substitution Products: Halogenated flavones, other substituted flavones.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2’,7,8-trimethoxyflavone has been studied for various scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer activities and potential therapeutic applications.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2’,7,8-trimethoxyflavone involves:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation through various molecular pathways, including the modulation of signaling pathways such as NF-κB and MAPK
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2’,7,8-trimethoxyflavone can be compared with other similar compounds:
Similar Compounds: 5-Hydroxy-3’,4’,7-trimethoxyflavone, 4’-Hydroxy-3’,5,7-trimethoxyflavone.
Uniqueness: The specific positions of the methoxy and hydroxyl groups confer unique biological activities and reactivity compared to other polymethoxyflavones
Eigenschaften
Molekularformel |
C18H16O6 |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
3-hydroxy-7,8-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-12-7-5-4-6-10(12)16-15(20)14(19)11-8-9-13(22-2)18(23-3)17(11)24-16/h4-9,20H,1-3H3 |
InChI-Schlüssel |
YLVZGZIVTFFDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


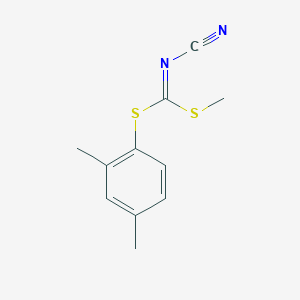
![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
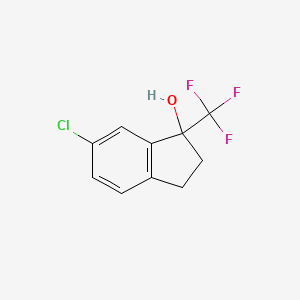
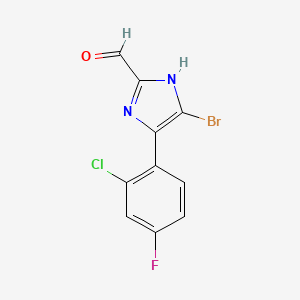
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B13716021.png)
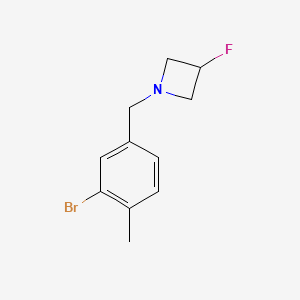
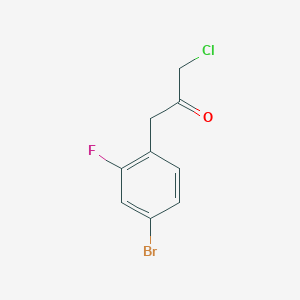
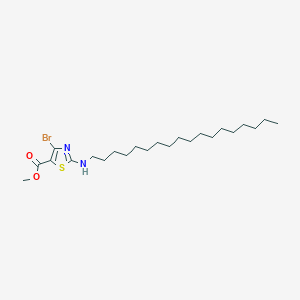
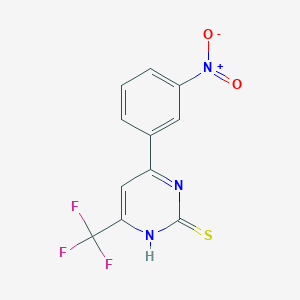
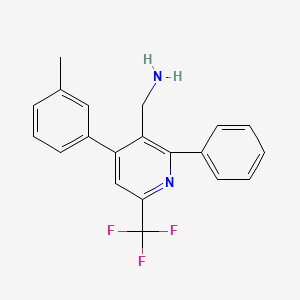
![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)
